molecular formula C19H30O3 B14725163 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate CAS No. 5460-44-6

1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate

Katalognummer: B14725163
CAS-Nummer: 5460-44-6
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: WGZKDESZAQKCCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 It is known for its unique structure, which includes a phenoxy group and an ester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the esterification of 1-(2-Butan-2-ylphenoxy)propan-2-ol with 2-ethylbutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and carboxylic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Hydrolysis: 1-(2-Butan-2-ylphenoxy)propan-2-ol and 2-ethylbutanoic acid.

    Oxidation: Corresponding ketones or carboxylic acids.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Butan-2-ylphenoxy)propan-2-yl acetate
  • 1-(2-Butan-2-ylphenoxy)propan-2-yl propanoate
  • 1-(2-Butan-2-ylphenoxy)propan-2-yl butanoate

Comparison: 1-(2-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is unique due to the presence of the 2-ethylbutanoate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

5460-44-6

Molekularformel

C19H30O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

1-(2-butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate

InChI

InChI=1S/C19H30O3/c1-6-14(4)17-11-9-10-12-18(17)21-13-15(5)22-19(20)16(7-2)8-3/h9-12,14-16H,6-8,13H2,1-5H3

InChI-Schlüssel

WGZKDESZAQKCCI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC=CC=C1OCC(C)OC(=O)C(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.